4-N-Furfurylcytosine
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Overview
Description
4-N-Furfurylcytosine is a derivative of cytosine, a pyrimidine nucleobase, modified with a furfural group at the N4 position. This compound has garnered attention due to its potential anti-aging properties and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Furfurylcytosine typically involves the reaction of cytosine with furfural under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the N4-furfuryl bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-N-Furfurylcytosine undergoes various chemical reactions, including:
Oxidation: The furfural group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form furfuryl alcohol derivatives.
Substitution: The furfural group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced alcohol derivatives, and substituted furfurylcytosine compounds .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its role in cellular aging and mitochondrial function.
Medicine: Explored for its potential anti-aging and neuroprotective effects.
Industry: Utilized in the development of anti-aging cosmetic formulations
Mechanism of Action
The anti-aging effects of 4-N-Furfurylcytosine are primarily attributed to its ability to enhance mitochondrial activity and reduce intracellular reactive oxygen species levels. It modulates the TORC1 signaling pathway, which plays a crucial role in cellular metabolism and aging .
Comparison with Similar Compounds
5-Fluorocytosine: A fluorinated analogue of cytosine used as an antifungal agent.
Cytosine Arabinoside: A cytosine derivative used in chemotherapy.
N4-Benzylcytosine: Another cytosine derivative with potential biological activity
Uniqueness: 4-N-Furfurylcytosine stands out due to its specific modification with a furfural group, which imparts unique anti-aging properties not observed in other cytosine derivatives. Its ability to enhance mitochondrial function and reduce oxidative stress makes it a promising candidate for further research and development .
Properties
IUPAC Name |
6-(furan-2-ylmethylamino)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h1-5H,6H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNKEWLJJEHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847035-46-5 |
Source
|
Record name | 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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